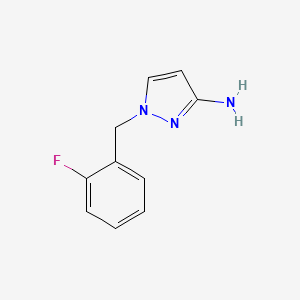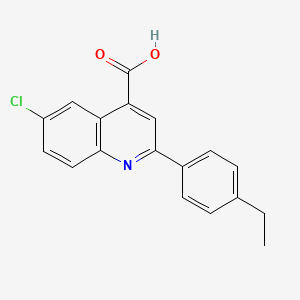
6-氯-2-(4-乙基苯基)喹啉-4-羧酸
描述
Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound of interest, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications in drug development and other chemical processes.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, halogenation, and functional group transformations. For instance, an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction, which is a common method for constructing quinoline cores . Additionally, a general one-pot synthesis method has been developed for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, demonstrating the versatility and adaptability of synthetic approaches for quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of ethyl 6-chloro-2-eth-oxy-quinoline-4-carboxylate revealed an intramolecular C-H⋯O hydrogen bond and a planar conformation, which could influence its reactivity and interaction with biological targets . The molecular structure, including the HOMO and LUMO analysis, provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity and potential as a drug candidate .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The reactivity of these compounds can be manipulated through different functional groups, leading to a wide range of chemical transformations. For instance, the interaction of an aminoquinoline ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of a novel tricyclic quinoline derivative . Such reactions are indicative of the rich chemistry that quinoline compounds can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and functional groups like carboxylic acids, can affect their solubility, stability, and reactivity. The crystal structure analysis and Hirshfeld surface analysis provide detailed information on the intermolecular interactions, which are important for understanding the compound's behavior in different environments . Additionally, the synthesis of a key intermediate for a new tricyclic quinolone showcases the importance of the physical and chemical properties in the development of pharmaceutical agents .
科学研究应用
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities . Here are some general applications of quinoline derivatives:
-
Antimalarial Activity
-
Anticancer Activity
-
Antibacterial Activity
-
Antifungal Activity
-
Anti-Inflammatory Activity
-
Analgesic Activity
-
Antioxidant Activity
-
Antibacterial Activity Against Multidrug-Resistant (MDR) Germs
-
Molecular Docking Analysis
-
Antibacterial and Antioxidant Activities Against Multidrug-Resistant (MDR) Germs
- A study has shown that a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs have good antibacterial activity against four bacterial strains .
- The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
- The results revealed that seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .
- The radical scavenging property of these compounds was evaluated using DPPH radical assay where two compounds showed the strongest activity .
- The synthesized compounds were also assessed for their in silico molecular docking analysis .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
-
Potential Anticancer Activity
- A study has shown that certain quinoline derivatives, including 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, have potential anticancer activity .
- The specific methods of application or experimental procedures, as well as the detailed results or outcomes obtained, would depend on the specific study or experiment conducted .
属性
IUPAC Name |
6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDXIZSQZHZIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392780 | |
| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
897559-96-5 | |
| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897559-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



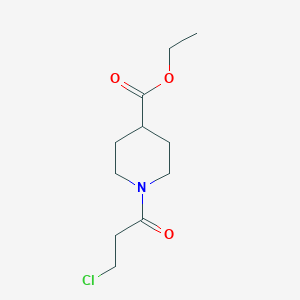
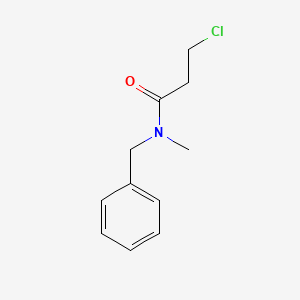
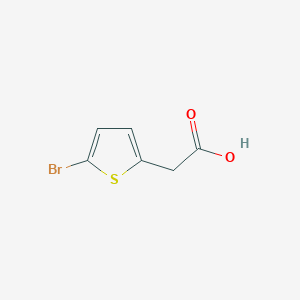

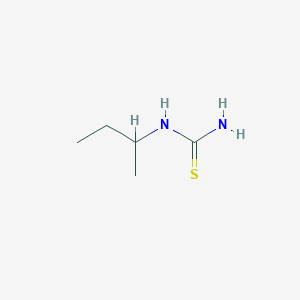

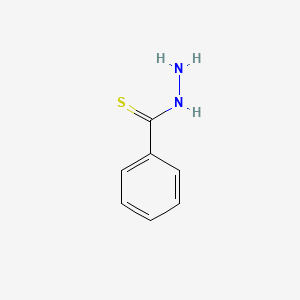


![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)

